Lipophilicity vs. 1,3-Benzenedimethanol
5-Fluoro-1,3-dihydroxymethylbenzene exhibits a calculated LogP value of 0.81030 , which is elevated compared to the non-fluorinated parent compound 1,3-benzenedimethanol (LogP range 0.336–0.6712 across multiple databases) [1][2]. The introduction of a single fluorine atom increases lipophilicity by approximately 0.14 to 0.47 LogP units, a shift that can meaningfully impact membrane permeability and compound distribution in biological systems or solubility in organic reaction media.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.81030 |
| Comparator Or Baseline | 1,3-Benzenedimethanol (CAS 626-18-6) LogP = 0.336 (Sielc) to 0.6712 (Molbase) |
| Quantified Difference | ΔLogP ≈ +0.14 to +0.47 |
| Conditions | Calculated values using standard algorithms; no experimental LogP data available for target compound. |
Why This Matters
Even modest increases in LogP can translate into significantly enhanced membrane permeability, making this compound a strategic choice for medicinal chemistry programs where improved oral bioavailability or CNS penetration is desired.
- [1] Sielc. 1,3-Benzenedimethanol. Available from: https://www.sielc.com/compound-1-3-benzenedimethanol.html View Source
- [2] Molbase. 1,3-Benzenedimethanol. Available from: https://qiye.molbase.cn/626-18-6-molbase-1.html View Source
